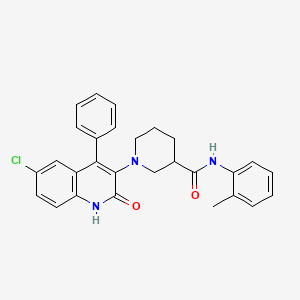![molecular formula C28H23ClF3N3O2 B10871186 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B10871186.png)
1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, a piperidine ring, and a trifluoromethyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide involves multiple steps, typically starting with the preparation of the quinoline core. This can be achieved through a series of condensation reactions involving aniline derivatives and β-ketoesters. The piperidine ring is then introduced through nucleophilic substitution reactions, followed by the incorporation of the trifluoromethyl group using electrophilic fluorination reagents. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The quinoline core can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: The carbonyl group in the quinoline core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the quinoline core can be substituted with nucleophiles like amines or thiols, resulting in the formation of corresponding amine or thiol derivatives.
Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents like nitric acid or sulfuric acid, leading to the formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription. The piperidine ring may interact with protein targets, altering their conformation and activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar compounds to 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide include:
1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-3-carboxylic acid: This compound lacks the trifluoromethyl group, which may result in different chemical reactivity and biological activity.
6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate:
8-Azabicyclo[3.2.1]octane derivatives: These compounds have a different core structure but may share similar biological activities due to the presence of nitrogen-containing rings.
Properties
Molecular Formula |
C28H23ClF3N3O2 |
|---|---|
Molecular Weight |
525.9 g/mol |
IUPAC Name |
1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C28H23ClF3N3O2/c29-20-11-12-23-22(15-20)24(17-6-2-1-3-7-17)25(27(37)34-23)35-13-5-8-18(16-35)26(36)33-21-10-4-9-19(14-21)28(30,31)32/h1-4,6-7,9-12,14-15,18H,5,8,13,16H2,(H,33,36)(H,34,37) |
InChI Key |
KGCWDZWRANNZFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)NC5=CC=CC(=C5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(Furan-2-carbonyl)-amino]-benzoylamino}-acetic acid](/img/structure/B10871104.png)
![2-[4-(4-Cyclohexylphenoxy)-3-nitrophenyl]quinoxaline](/img/structure/B10871112.png)
![2-{2-[(4-tert-butylphenoxy)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}-N,N-dimethylethanamine](/img/structure/B10871114.png)
![6-chloro-3-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]-4-phenylquinolin-2(1H)-one](/img/structure/B10871133.png)

![5-(furan-2-yl)-4-imino-3-[2-(morpholin-4-yl)ethyl]-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B10871147.png)
![2-[(2,6-dichlorobenzyl)oxy]-3-[(E)-2-(4-methoxyphenyl)ethenyl]quinoxaline](/img/structure/B10871155.png)
![N'-[(3Z)-5-bromo-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-2,4-dichlorobenzohydrazide](/img/structure/B10871167.png)
![2-bromo-N-[5-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl]benzamide](/img/structure/B10871174.png)
![4-{2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]ethyl}benzenesulfonamide](/img/structure/B10871176.png)
![N'-(3,4-dichlorophenyl)-N-(4-methoxybenzyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea](/img/structure/B10871177.png)
![2-(2-methoxyphenyl)-N-{4-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide](/img/structure/B10871191.png)
![2-({2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]propanoyl}amino)benzamide](/img/structure/B10871192.png)
![2-[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B10871197.png)
